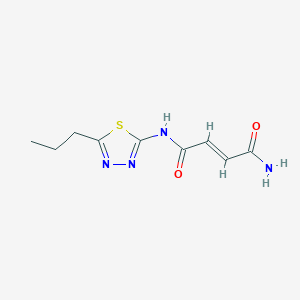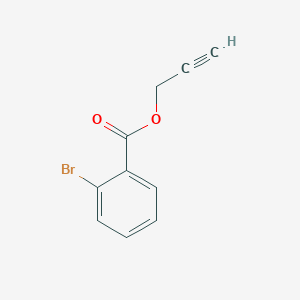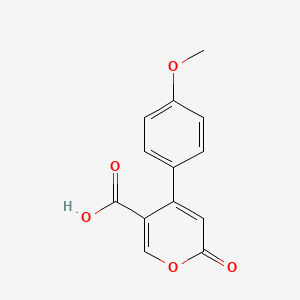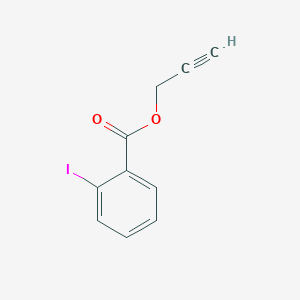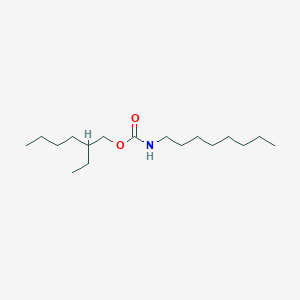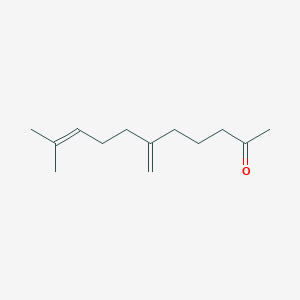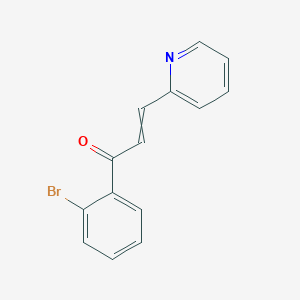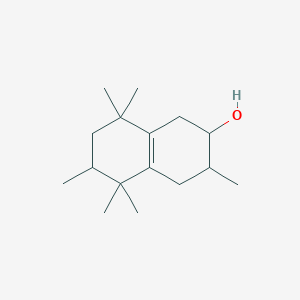
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is a polycyclic musk compound. It is widely used as a fragrance ingredient in consumer products, such as soaps, detergents, cosmetics, and cleaning agents . This compound is known for its musky, warm, and tenacious odor, making it a popular choice in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-1,1,3,4,4,6-hexamethyl-7-naphthyl methyl ketone with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 20-25°C and involves the use of solvents like chloroform and ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography.
Biology: Studied for its potential effects on biological systems and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug formulations.
Industry: Widely used in the fragrance industry and in the production of personal care products
Wirkmechanismus
The mechanism of action of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic musky odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another polycyclic musk with a similar structure and odor profile.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Used in fragrances with a similar musky scent.
Uniqueness
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific molecular structure, which provides a distinct and long-lasting musky odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .
Eigenschaften
CAS-Nummer |
105937-65-3 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
3,5,5,6,8,8-hexamethyl-1,2,3,4,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H28O/c1-10-7-13-12(8-14(10)17)15(3,4)9-11(2)16(13,5)6/h10-11,14,17H,7-9H2,1-6H3 |
InChI-Schlüssel |
VDOQNZRRUACSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(CC1O)C(CC(C2(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


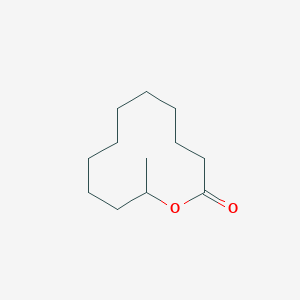

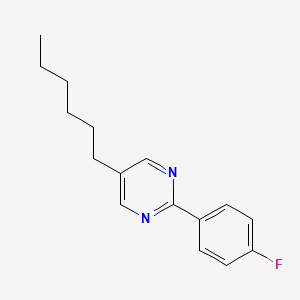
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)

